molecular formula C19H22N2O2 B4388415 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No. B4388415
M. Wt: 310.4 g/mol
InChI Key: ZEZANOBSZGEPLN-UHFFFAOYSA-N
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Description

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as Boc-protected 2-methylbenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a derivative of 2-methylbenzamide, which is a common scaffold in many biologically active molecules.

Mechanism of Action

The mechanism of action of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide is not fully understood, but it is believed to act by binding to the active site of target enzymes and inhibiting their activity. The compound has been shown to exhibit both reversible and irreversible inhibition of enzymes, depending on the specific target.
Biochemical and Physiological Effects
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific target enzyme. For example, the compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in tumor invasion and metastasis. Inhibition of cathepsin B by N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide has been shown to reduce tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide is its versatility as a scaffold for the development of novel therapeutics. The compound can be easily modified to target specific enzymes or pathways, making it a valuable tool for drug discovery. However, one of the limitations of the compound is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are many potential future directions for research on N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide. One area of interest is the development of novel therapeutics for cancer and other diseases based on the compound. Another area of interest is the development of new synthetic methods for the compound, which could improve its scalability and reduce its cost of production. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of the compound. Overall, N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide is a promising compound with many potential applications in drug discovery and development.

Scientific Research Applications

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided 2-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphatases. This makes it a promising candidate for the development of novel therapeutics for a wide range of diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-9-5-6-10-14(13)17(22)20-16-12-8-7-11-15(16)18(23)21-19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZANOBSZGEPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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